molecular formula C12H14N4OS B2981210 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2320517-14-2

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2981210
CAS No.: 2320517-14-2
M. Wt: 262.33
InChI Key: ZYRRLYIIHZEKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone” is a heterocyclic hybrid molecule combining three pharmacologically relevant moieties: a 1,2,4-triazole ring, an azetidine (four-membered saturated nitrogen heterocycle), and a 5-methylthiophene group. The triazole moiety is known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . The 5-methylthiophene group contributes lipophilicity and π-π stacking interactions, which may improve membrane permeability and binding affinity to biological targets .

Its synthesis likely involves nucleophilic substitution or coupling reactions between azetidine derivatives and pre-functionalized thiophene-triazole intermediates, as seen in related compounds .

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-4-10(5-15)6-16-8-13-7-14-16/h2-3,7-8,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRRLYIIHZEKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Azetidine ring formation: This step often involves the cyclization of a suitable amino alcohol or halide precursor.

    Coupling of the triazole and azetidine moieties: This can be done using a nucleophilic substitution reaction where the triazole derivative is reacted with a halomethyl azetidine.

    Introduction of the thiophene ring: The final step involves the coupling of the azetidine-triazole intermediate with a thiophene derivative, typically through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole or azetidine derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

The compound holds potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, or anticancer drugs, given the known activities of triazole and azetidine derivatives.

Industry

In the industrial sector, the compound can be utilized in the synthesis of advanced polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is likely multifaceted, involving interactions with various molecular targets. The triazole ring can inhibit cytochrome P450 enzymes, the azetidine ring can interact with nucleic acids or proteins, and the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Class/Structure Key Features Biological Activity/Findings Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Tetrazole-piperidine hybrids; synthesized via chloroacetyl chloride and piperidine coupling. Anticancer activity (unspecified targets); structural emphasis on tetrazole’s metabolic stability.
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate (3) Triazole-thiadiazole hybrids; synthesized via hydrazonoyl halide reactions. Antitumor activity: IC₅₀ = 2.94 µM (HepG2) for derivative 9b; enhanced by thiadiazole’s electron-withdrawing effects.
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione derivatives Triazole-thiadiazole hybrids with sulfur bridges; synthesized via nucleophilic substitution. Broad-spectrum antimicrobial activity (hypothesized); sulfur bridges improve redox stability.
3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones Triazole-thiophene hybrids; structural emphasis on thiophene’s π-conjugation and triazole’s hydrogen bonding. Theoretical studies suggest potential as kinase inhibitors; no experimental validation.
Title Compound Azetidine-triazole-thiophene hybrid; smaller ring size (azetidine) may reduce steric hindrance vs. piperidine. Hypothesized enhanced CNS penetration and metabolic stability; untested in vivo.

Key Comparative Insights

However, azetidine’s strain (due to its four-membered ring) may limit synthetic accessibility compared to five- or six-membered amines .

Heterocyclic Synergy :

  • Thiophene-containing analogues (e.g., ) show enhanced antitumor activity due to improved lipophilicity and aromatic interactions. The 5-methyl group in the title compound may further optimize these properties.
  • Triazole-thiadiazole hybrids (e.g., ) exhibit higher metabolic stability than triazole-thiophenes, but the latter’s π-conjugation may improve target binding .

Biological Activity Trends :

  • Thiadiazole derivatives (e.g., compound 9b ) show potent antitumor activity (IC₅₀ < 3 µM), likely due to thiadiazole’s electron-deficient core interacting with cellular kinases.
  • The title compound’s azetidine-thiophene framework may target similar pathways but with distinct selectivity profiles, though experimental validation is needed.

Thiophene functionalization (e.g., 5-methyl substitution) is well-established in triazole hybrids , suggesting scalability for the title compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.